Cas no 1617-17-0 (2-Chloropropionitrile)

2-Chloropropionitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloropropionitrile
- 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazinedihydrochloride
- (2S)-2-chloropropanenitrile
- (2S)-2-chloropropionitrile
- 2-Chloropropanenitrile
- 2-chloro-propionitrile
- chloropropionitrile
- Propanenitrile,2-chloro
- Propionitrile,2-chloro- (6CI,7CI,8CI)
- (?à)-2-Chloropropionitrile
- a-Chloropropionitrile
- (+/-)-2-Chloropropionitrile
- MFCD00001859
- Propanenitrile, chloro-
- EN300-17422
- 2-Chloropropanenitrile #
- NS00045293
- CH3CHClCN
- J-009853
- F1905-7105
- FT-0697777
- DTXSID401030864
- Propanenitrile, 2-chloro- (9CI)
- CS-0186625
- AKOS017269013
- 1617-17-0
- (+)-2-Chloropropiononitrile
- 70886-58-7
- 2-Chloropropionitrile, 95%
- PROPANENITRILE, 2-CHLORO-
- EINECS 274-982-6
- RZ9Z4PD9LY
- BCP10983
- AKOS001073334
- oropropionitriL
- SS-5397
- 216-570-0
- EINECS 216-570-0
-
- MDL: MFCD00001859
- Inchi: 1S/C3H4ClN/c1-3(4)2-5/h3H,1H3
- InChI Key: JNAYPRPPXRWGQO-UHFFFAOYSA-N
- SMILES: CC(C#N)Cl
Computed Properties
- Exact Mass: 89.00320
- Monoisotopic Mass: 89.003227
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 60.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: Not determined
- Topological Polar Surface Area: 23.8
- Surface Charge: 0
- XLogP3: 1
Experimental Properties
- Color/Form: Not determined
- Density: 1.012 g/mL at 25 °C(lit.)
- Boiling Point: 120-122 °C(lit.)
- Flash Point: Fahrenheit: 91.4 ° f
Celsius: 33 ° c - Refractive Index: n20/D 1.413(lit.)
- PSA: 23.79000
- LogP: 1.13728
- Solubility: Not determined
2-Chloropropionitrile Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H226,H301,H311,H315,H319,H331,H335
- Warning Statement: P261,P280,P301+P310,P305+P351+P338,P311
- Hazardous Material transportation number:UN 3275 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 10-23/24/25-36/37/38
- Safety Instruction: S16; S26; S27; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:3.2
- Safety Term:3.2
- PackingGroup:III
- Packing Group:III
- Packing Group:III
- Risk Phrases:R10
- Hazard Level:3.2
2-Chloropropionitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chloropropionitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 076018-250mg |
2-Chloropropionitrile |
1617-17-0 | 95% | 250mg |
$24.00 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005821-25g |
2-Chloropropionitrile |
1617-17-0 | 95% | 25g |
¥561 | 2024-05-25 | |
Enamine | EN300-17422-100.0g |
2-chloropropanenitrile |
1617-17-0 | 95% | 100.0g |
$1195.0 | 2023-02-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3771-1G |
2-Chloropropanenitrile |
1617-17-0 | >98.0%(GC) | 1g |
¥190.00 | 2024-04-17 | |
Fluorochem | 076018-1g |
2-Chloropropionitrile |
1617-17-0 | 97% | 1g |
£43.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BD776-5g |
2-Chloropropionitrile |
1617-17-0 | 95% | 5g |
¥227.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C806083-25g |
2-Chloropropionitrile |
1617-17-0 | 95% | 25g |
¥715.00 | 2022-09-29 | |
Enamine | EN300-17422-0.05g |
2-chloropropanenitrile |
1617-17-0 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17422-0.1g |
2-chloropropanenitrile |
1617-17-0 | 95% | 0.1g |
$20.0 | 2023-09-20 | |
Enamine | EN300-17422-1.0g |
2-chloropropanenitrile |
1617-17-0 | 95% | 1g |
$57.0 | 2023-05-03 |
2-Chloropropionitrile Related Literature
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1. Photochemical and thermal reactions of heterocycles. Part 3. Photoisomerisation, photofragmentation, and photodimerisation of mesoionic 1,3-dithiol-4-one and -4-imine derivativesHiroshi Kato,Toshie Shiba,Nobuo Aoki,Hiroko Iijima J. Chem. Soc. Perkin Trans. 1 1982 1885
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2. Chapter 7. Nuclear quadrupole resonance and relaxationJ. A. S. Smith Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 1998 94 259
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Vladimír Raus,Libor Kostka Polym. Chem. 2019 10 564
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Yingying Yang,Shan Tang,Chao Liu,Huimin Zhang,Zhexun Sun,Aiwen Lei Org. Biomol. Chem. 2011 9 5343
-
Pavel Michal,Josef Kapitán,Ji?í Kessler,Petr Bou? Phys. Chem. Chem. Phys. 2022 24 19722
Related Categories
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Nitriles
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic cyanides Nitriles
Additional information on 2-Chloropropionitrile
Research Brief on 2-Chloropropionitrile (CAS: 1617-17-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
2-Chloropropionitrile (CAS: 1617-17-0) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and chemical biology. Recent studies have highlighted its role as a key building block in the development of novel bioactive compounds, including potential therapeutics for neurological disorders and cancer. This research brief synthesizes the latest findings on the synthesis, reactivity, and biological activities of 2-Chloropropionitrile, providing insights into its expanding utility in drug discovery and chemical biology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Chloropropionitrile as a precursor in the synthesis of α-aminonitrile derivatives, which exhibit potent inhibitory effects on cancer cell proliferation. The study employed a multi-step synthetic route, with 2-Chloropropionitrile serving as the starting material for the introduction of the cyano group, a critical pharmacophore in the final compounds. Structural-activity relationship (SAR) analyses revealed that the chloro and cyano functionalities in 2-Chloropropionitrile contribute significantly to the binding affinity of these derivatives with target proteins involved in cell cycle regulation.
In the field of neuropharmacology, researchers have explored the potential of 2-Chloropropionitrile-derived compounds as modulators of GABA receptors. A recent ACS Chemical Neuroscience publication (2024) reported the development of novel GABAA receptor ligands synthesized from 2-Chloropropionitrile. These compounds showed promising anxiolytic effects in animal models without the sedative side effects commonly associated with benzodiazepines. The study emphasized the importance of the nitrile group in enhancing the metabolic stability of these ligands, a finding that could inform future drug design strategies for CNS disorders.
From a chemical biology perspective, 2-Chloropropionitrile has gained attention as a versatile tool for protein modification and bioconjugation. A 2024 Chemical Communications paper described its use as an electrophilic warhead in covalent inhibitor design, particularly for targeting cysteine residues in disease-relevant proteins. The researchers developed a series of activity-based probes incorporating 2-Chloropropionitrile, enabling the selective labeling and identification of reactive cysteines in complex proteomes. This approach has significant implications for target identification and validation in drug discovery pipelines.
Recent advancements in green chemistry have also addressed the environmental concerns associated with 2-Chloropropionitrile production. A 2023 Green Chemistry article presented an eco-friendly synthesis method using biocatalysis, achieving higher yields (85%) and reduced waste generation compared to traditional methods. The enzymatic process employed nitrilase variants engineered for improved activity toward chlorinated substrates, demonstrating the potential for sustainable production of this important chemical intermediate.
In conclusion, the growing body of research on 2-Chloropropionitrile (1617-17-0) underscores its importance as a multifunctional building block in pharmaceutical chemistry and chemical biology. The compound's unique reactivity profile continues to inspire innovative applications, from drug discovery to chemical proteomics. Future research directions may focus on expanding its utility in targeted covalent drug design and exploring novel derivatives with enhanced biological activities. As synthetic methodologies evolve and our understanding of its biological interactions deepens, 2-Chloropropionitrile is poised to remain a valuable tool in the chemical biologist's arsenal.
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